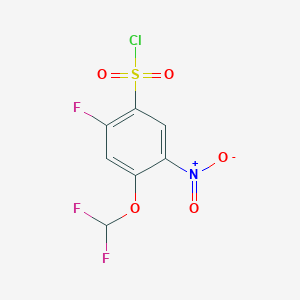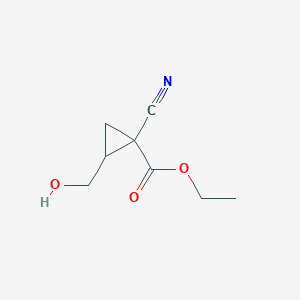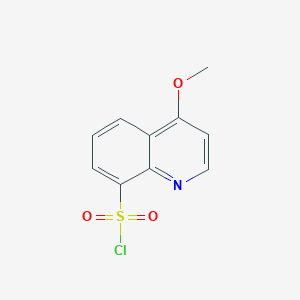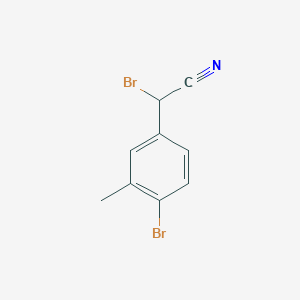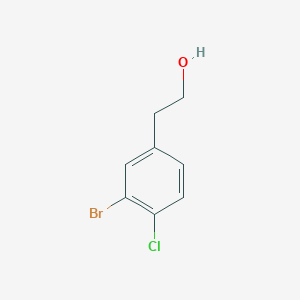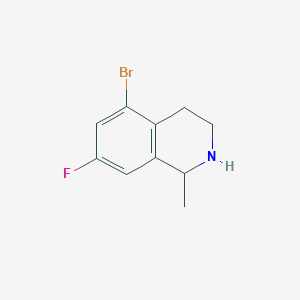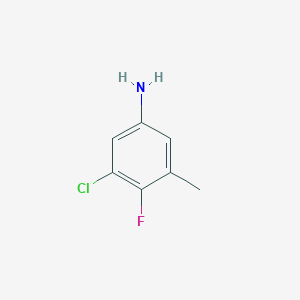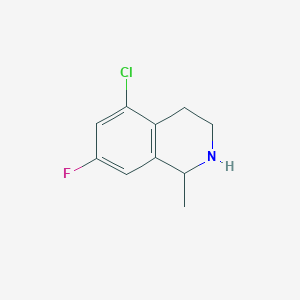
5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, commonly referred to as 5-CFMTI, is a synthetic compound with a wide range of applications in the scientific and medical fields. 5-CFMTI was first synthesized in the 1970s and has since been utilized in a number of studies related to the synthesis and application of new compounds. 5-CFMTI has been used as a starting material for the synthesis of many other compounds, including drugs and pharmaceuticals, as well as for research in biochemistry, physiology, and pharmacology.
科学研究应用
5-CFMTI has been used in a variety of scientific research applications. For example, it has been utilized as a starting material for the synthesis of other compounds, including drugs and pharmaceuticals. Additionally, it has been used in studies related to biochemistry, physiology, and pharmacology. In particular, 5-CFMTI has been employed in research related to the synthesis and application of new compounds, as well as the development of new drugs and pharmaceuticals.
作用机制
The mechanism of action of 5-CFMTI is not fully understood. However, it is believed that the compound acts as an agonist of certain receptors in the body, such as the 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood regulation. It is thought that 5-CFMTI binds to this receptor and activates it, resulting in the physiological effects associated with the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFMTI vary depending on the dose and route of administration. In general, the compound has been found to have a variety of effects, including analgesic, anticonvulsant, and sedative effects. Additionally, 5-CFMTI has been shown to have antidepressant, anxiolytic, and antipsychotic effects.
实验室实验的优点和局限性
5-CFMTI has a number of advantages for lab experiments. For example, the compound is relatively easy to synthesize and purify, making it a useful starting material for the synthesis of other compounds. Additionally, the compound is relatively stable, making it ideal for storage and long-term use. However, there are some limitations to using 5-CFMTI in lab experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in organic reactions.
未来方向
There are a number of potential future directions for research on 5-CFMTI. For example, further research is needed to better understand the mechanism of action of the compound and its effects on the body. Additionally, further research is needed to identify potential new applications for the compound, such as in the development of new drugs and pharmaceuticals. Additionally, further research is needed to explore the potential use of 5-CFMTI in the treatment of various diseases, such as depression and anxiety. Finally, further research is needed to explore the potential use of 5-CFMTI in other areas, such as in the synthesis of new compounds and in the development of new technologies.
合成方法
5-CFMTI is typically synthesized via a two-step process. First, the compound is synthesized from 1-methyl-2-chloro-1,2,3,4-tetrahydroisoquinoline (MCTI) and 5-fluoro-1,2,3,4-tetrahydroisoquinoline (FTI). This reaction is carried out in the presence of a base, such as sodium bicarbonate, and a strong acid, such as hydrochloric acid. The resulting product is 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-CFMTI). The second step involves the purification of the compound by recrystallization. This purification process is necessary to ensure the compound is of the highest quality and purity.
属性
IUPAC Name |
5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-6-9-4-7(12)5-10(11)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBDSIYEBAJDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

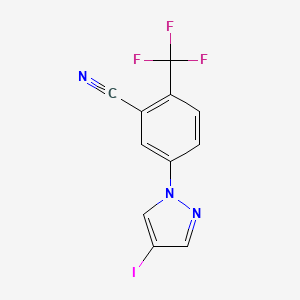
![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
